3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
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Overview
Description
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, a thiophene moiety, and an azetidine ring, making it a versatile candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring through azide-alkyne cycloaddition reactions. The azetidine ring is then introduced via nucleophilic substitution reactions, followed by the incorporation of the thiophene moiety through coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity, while the thiophene moiety can interact with biological membranes, affecting cell permeability. The azetidine ring can also participate in hydrogen bonding, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have been studied for their anticancer properties.
4′-(1,2,3-triazol-1-yl)thymidines: These compounds are known for their antiviral activities.
Uniqueness
What sets 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide apart is its combination of a triazole ring, a thiophene moiety, and an azetidine ring. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile candidate for various applications .
Properties
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-14(15-6-12-2-1-5-21-12)18-7-11(8-18)19-9-13(16-17-19)10-3-4-10/h1-2,5,9-11H,3-4,6-8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGABFSCGVOIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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